molecular formula C13H19NO2 B13539436 2-(3,4-Dimethoxyphenyl)piperidine CAS No. 383128-08-3

2-(3,4-Dimethoxyphenyl)piperidine

Cat. No.: B13539436
CAS No.: 383128-08-3
M. Wt: 221.29 g/mol
InChI Key: BMPMIILNGJEFHO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)piperidine is a heterocyclic amine featuring a six-membered piperidine ring substituted at the 2-position with a 3,4-dimethoxyphenyl group.

Properties

CAS No.

383128-08-3

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3

InChI Key

BMPMIILNGJEFHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCN2)OC

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Comparison with Similar Piperidine Derivatives

The 3,4-dimethoxyphenyl moiety is a common feature in several piperidine-based compounds, but variations in substitution patterns and additional functional groups lead to distinct pharmacological profiles. Key structural analogs include:

Table 1: Structural Features of Selected Piperidine Derivatives
Compound Name Core Structure Key Substituents/Modifications Reference
2-(3,4-Dimethoxyphenyl)piperidine Piperidine 3,4-Dimethoxyphenyl at C2
RP58866 Piperidine 3,4-Dimethoxyphenyl at C4; chroman-ethyl at N1
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Piperidine-derived phenethylamine Benzamide at N1; phenethyl chain with 3,4-dimethoxy
4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine Piperidine Benzyl at C4; 3,4-dimethoxyphenethyl at N1
RAJI Indolin-2-one + piperidine 3,4-Dimethoxyphenylacetyl + indole ketone

Key Observations :

  • Positional Isomerism : The placement of the 3,4-dimethoxyphenyl group (e.g., C2 in this compound vs. C4 in RP58866) alters molecular conformation and target selectivity.
  • Functional Group Additions : Amidation (Rip-B) or alkylation (RP58866) introduces hydrophobicity or hydrogen-bonding capacity, influencing bioavailability and receptor binding .
  • Hybrid Structures: RAJI combines a piperidine fragment with an indolinone scaffold, broadening its reactivity and biological interactions .

Pharmacological and Functional Comparisons

Key Findings :

  • Cardiovascular Effects : RP58866’s inhibition of HERG channels highlights the role of 3,4-dimethoxy groups in enhancing affinity for potassium channels, relevant to arrhythmia treatment .
  • Toxicity Divergence: RAJI’s phytotoxicity contrasts with the low toxicity of the pyrimidine derivative, underscoring how structural modifications (e.g., indolinone vs. pyrimidine) drastically alter safety profiles .

Insights :

  • Amidation and Alkylation : Common strategies for modifying piperidine derivatives, as seen in Rip-B and RP58866 .
  • Natural vs.

Biological Activity

2-(3,4-Dimethoxyphenyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 3,4-dimethoxybenzaldehyde in the presence of reducing agents. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in breast cancer models .
  • Anti-inflammatory Properties : Compounds derived from piperidine have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound showed up to 85% inhibition of TNF-α at specific concentrations .
  • Neuroprotective Effects : The compound is also being investigated for its neuroprotective potential. Studies have indicated that certain piperidine derivatives can protect against glutamate-induced neurotoxicity in neuronal cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the piperidine ring or the aromatic moiety can significantly influence its pharmacological properties. For example:

ModificationEffect on Activity
Addition of halogen groupsIncreased anticancer activity
Alteration of methoxy positionsEnhanced anti-inflammatory effects
Substitution on the piperidine nitrogenImproved neuroprotective properties

Case Studies

  • Cytotoxicity in Cancer Models :
    A study evaluated the cytotoxic effects of this compound against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
  • Inhibition of Inflammatory Cytokines :
    In vitro experiments showed that derivatives exhibited significant inhibition of TNF-α and IL-6 release from activated macrophages, suggesting potential use in treating inflammatory diseases .
  • Neuroprotective Mechanisms :
    Research on neuroprotection revealed that this compound could reduce oxidative stress markers in neuronal cells subjected to excitotoxicity. This suggests its utility in neurodegenerative disease models .

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)piperidine, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives can be synthesized via Mannich reactions or by reacting pre-functionalized aryl halides with piperidine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization may include:

  • Catalyst selection : Use of bases like K₂CO₃ or piperidine itself to drive deprotonation.
  • Temperature control : Reactions are typically conducted at 80–100°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., acetonitrile) improves purity .

Q. Key Data :

ParameterTypical Range
Reaction Time4–24 hours
Yield40–70%
Purity (HPLC)≥95%

Q. How can structural confirmation of this compound derivatives be achieved?

Structural characterization relies on multi-spectral analysis :

  • ¹H/¹³C NMR : Confirm the presence of piperidine protons (δ 1.5–3.0 ppm) and methoxy groups (δ 3.7–3.9 ppm). Aromatic protons from the dimethoxyphenyl moiety appear at δ 6.7–7.2 ppm .
  • IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Q. What in silico tools are available to predict the toxicity of this compound derivatives?

Tools like GUSAR and ProTox-II predict acute toxicity (e.g., LD₅₀) and organ-specific risks. For example, GUSAR uses QSAR models to estimate rodent toxicity based on structural fragments .

Q. Example Prediction :

CompoundPredicted LD₅₀ (mg/kg)
Derivative A250
Derivative B480

Advanced Research Questions

Q. How do electronic effects of substituents on the dimethoxyphenyl ring influence biological activity?

The 3,4-dimethoxy groups enhance electron-donating effects, increasing binding affinity to targets like adenosine receptors. Modifications (e.g., replacing -OCH₃ with -CF₃) can alter pharmacokinetics:

  • Lipophilicity : LogP increases with electron-withdrawing groups, affecting blood-brain barrier penetration.
  • SAR Studies : Piperidine derivatives with bulkier substituents show reduced off-target activity in CNS studies .

Data Contradiction Alert : Some studies report conflicting binding affinities for enantiomers. Resolution requires chiral HPLC and in vitro assays to isolate active stereoisomers .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of piperidine).
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability. For example, ester prodrugs of this compound improve oral absorption .
  • Dose Adjustment : In vivo efficacy may require higher doses due to first-pass metabolism.

Q. How can reaction scalability be addressed for multi-gram synthesis without compromising yield?

  • Flow Chemistry : Continuous reactors reduce exothermic risks and improve mixing for large-scale Mannich reactions.
  • Solvent Recycling : Recovery of DMF or acetonitrile via distillation reduces costs.
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., FTIR) ensures consistent intermediate quality .

Q. What computational methods elucidate the mechanism of action for this compound in neurological targets?

  • Molecular Dynamics (MD) Simulations : Model interactions with NMDA or σ-1 receptors. Key residues (e.g., GluN1 in NMDA) form hydrogen bonds with the methoxy groups.
  • Docking Studies (AutoDock Vina) : Predict binding poses and affinity (ΔG ≤ -8.0 kcal/mol indicates strong binding) .

Q. How do stability studies inform storage conditions for lab-scale batches?

  • Forced Degradation : Exposure to heat (40°C), humidity (75% RH), and light identifies degradation pathways (e.g., hydrolysis of methoxy groups).
  • Recommended Storage : -20°C under argon in amber vials; shelf life >12 months .

Q. What analytical techniques detect trace impurities in synthesized batches?

  • UPLC-MS/MS : Detects sub-ppm levels of byproducts (e.g., des-methyl analogs).
  • Elemental Analysis : Confirms stoichiometry (deviation ≤0.3% for C, H, N) .

Q. How are structure-activity relationships (SAR) validated across diverse biological assays?

  • Panel Testing : Screen derivatives against related targets (e.g., opioid vs. dopamine receptors) to assess selectivity.
  • Free-Wilson Analysis : Quantifies contributions of substituents to activity. Example: Piperidine N-methylation reduces hERG liability but increases µ-opioid affinity .

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